molecular formula C5H7N3O B15174216 2,3-Diaminopyridin-4-ol

2,3-Diaminopyridin-4-ol

Cat. No.: B15174216
M. Wt: 125.13 g/mol
InChI Key: KSJXLSHOMFDGPV-UHFFFAOYSA-N
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Description

2,3-Diamino-1H-pyridin-4-one is a heterocyclic compound that contains a pyridine ring with two amino groups at positions 2 and 3, and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-1H-pyridin-4-one typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group using ammonia or other amines. The nitro group is then reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods

In industrial settings, the production of 2,3-diamino-1H-pyridin-4-one can be scaled up using similar synthetic routes. The process involves aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, followed by heating and extraction . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-1H-pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridinones and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-Diamino-1H-pyridin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-diamino-1H-pyridin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: Similar structure but lacks the keto group.

    4-Amino-2,3-dihydropyridin-2-one: Contains an additional hydrogen atom at the 2-position.

    2,3-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Contains an azido group and a pyrazole ring.

Uniqueness

Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial uses .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2,3-diamino-1H-pyridin-4-one

InChI

InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9)

InChI Key

KSJXLSHOMFDGPV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)N)N

Origin of Product

United States

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